molecular formula C25H38N2O4S B5121962 N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B5121962
M. Wt: 462.6 g/mol
InChI Key: JCIZBLOCWZRQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydroxypropyl chain, and a methoxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multistep organic reactionsThe final step involves the addition of the bis(2-methylpropyl)amino group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O4S/c1-19(2)15-26(16-20(3)4)17-23(28)18-27(22-9-11-24(31-6)12-10-22)32(29,30)25-13-7-21(5)8-14-25/h7-14,19-20,23,28H,15-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIZBLOCWZRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.